A Technical Guide to (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid: Properties, Synthesis, and Applications
A Technical Guide to (4-((2-Hydroxyethyl)thio)phenyl)boronic Acid: Properties, Synthesis, and Applications
Introduction
Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their unique reactivity, stability, and relatively low toxicity.[1] Their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has made them indispensable for constructing complex molecular architectures.[2][3] This guide focuses on a specific, bifunctional derivative: (4-((2-Hydroxyethyl)thio)phenyl)boronic acid .
This molecule integrates three key chemical motifs: the versatile phenylboronic acid group, a flexible thioether linkage, and a reactive terminal hydroxyl group. This combination makes it a highly valuable building block for researchers in drug discovery and materials science. The boronic acid moiety serves as a handle for carbon-carbon bond formation, while the hydroxyethylthio tail offers a secondary site for modification, enabling the synthesis of diverse and complex structures. This document provides an in-depth examination of its chemical properties, a robust protocol for its synthesis, and a discussion of its reactivity and potential applications.
Physicochemical and Structural Properties
The utility of a chemical building block is fundamentally dictated by its inherent properties. Understanding these characteristics is crucial for designing experiments, predicting reactivity, and ensuring proper handling.
Structural Analysis
(4-((2-Hydroxyethyl)thio)phenyl)boronic acid is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to a phenyl ring. Boronic acids are Lewis acids due to the empty p-orbital on the boron atom, which can accept a pair of electrons.[1] This Lewis acidity is central to their chemical behavior. In aqueous solutions, the trigonal planar boronic acid exists in equilibrium with an anionic, tetrahedral boronate species, a conversion that is highly dependent on the pH of the medium.[1] This equilibrium is critical for its role in reactions like the Suzuki-Miyaura coupling, where the tetrahedral boronate is the active species in the transmetalation step.[3][4]
The molecule's functionality is enhanced by the 4-((2-hydroxyethyl)thio) substituent. The thioether linkage provides metabolic stability and influences the electronic properties of the phenyl ring, while the terminal primary alcohol (-OH) group presents a nucleophilic site for subsequent derivatization through esterification, etherification, or other alcohol-specific chemistries.
Data Summary
The following table summarizes the key physicochemical properties of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid.
| Property | Value | Source/Comment |
| CAS Number | 2032409-51-9 | [5] |
| Molecular Formula | C₈H₁₁BO₃S | Calculated |
| Molecular Weight | 198.05 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for arylboronic acids[6] |
| Solubility | Soluble in methanol, THF, DMSO | Inferred from similar compounds[6][7] |
| pKa | ~8.5 - 9.5 | Predicted; aryl boronic acids typically have pKa values in this range[1] |
Predicted Spectroscopic Signatures
While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds like phenylboronic acid.[8]
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets are expected in the aromatic region (~7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-S-CH₂-): A triplet around 3.1 ppm.
-
Methylene Protons (-CH₂-OH): A triplet around 3.7 ppm, deshielded by the adjacent oxygen atom.
-
Hydroxyl and Boronic Acid Protons: Broad singlets that are exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals are expected in the aromatic region (~125-140 ppm). The carbon attached to the boron (ipso-carbon) will be broad and may be difficult to observe.
-
Methylene Carbons: Two signals in the aliphatic region, with the carbon attached to the hydroxyl group appearing further downfield (~60 ppm) than the one attached to the sulfur (~35 ppm).
-
-
IR Spectroscopy:
-
O-H Stretch: A broad band around 3200-3400 cm⁻¹ for both the alcohol and boronic acid hydroxyls.
-
C=C Stretch: Aromatic ring stretches around 1600 cm⁻¹.
-
B-O Stretch: A strong, characteristic band around 1350 cm⁻¹.
-
Synthesis and Purification
Proposed Synthetic Pathway
The following diagram illustrates a logical and field-proven approach to synthesizing the target compound.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis starting from the intermediate 1-(4-Bromophenylthio)ethan-2-ol.
Objective: To synthesize (4-((2-Hydroxyethyl)thio)phenyl)boronic acid via lithiation-borylation.
Materials:
-
1-(4-Bromophenylthio)ethan-2-ol
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-(4-Bromophenylthio)ethan-2-ol (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Causality Check: Anhydrous conditions are absolutely critical. Organolithium reagents like n-BuLi react violently with water. Flame-drying the glassware and using anhydrous solvents prevents quenching of the reagent and ensures the reaction proceeds.
-
-
Lithiation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Causality Check: The low temperature is necessary to prevent side reactions and ensure selective lithium-halogen exchange over deprotonation of the alcohol. If the alcohol is not protected, 2.2 equivalents of n-BuLi would be required, with the first equivalent deprotonating the hydroxyl group.
-
-
Borylation:
-
While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 eq) to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Causality Check: Triisopropyl borate is used as the boron source. It is a mild electrophile that is readily attacked by the highly nucleophilic aryllithium species. Keeping the temperature low during addition controls the exotherm.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture in an ice bath and quench by slowly adding 2 M HCl until the pH is ~1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester to the boronic acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Causality Check: The acidic workup serves two purposes: it protonates the boronate species and hydrolyzes the borate esters to yield the final boronic acid. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield the pure (4-((2-Hydroxyethyl)thio)phenyl)boronic acid.
-
Chemical Reactivity and Handling
Stability and Storage
A significant challenge with many boronic acids is their limited stability.[9] The carbon-boron bond is susceptible to oxidative cleavage, particularly by reactive oxygen species like hydrogen peroxide, to yield the corresponding phenol and boric acid.[10][11] This degradation pathway can be problematic in both storage and in biological applications.
-
Recommendation: (4-((2-Hydroxyethyl)thio)phenyl)boronic acid should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to minimize oxidative decomposition.[6][7] Avoid prolonged exposure to air and moisture.
The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a new C-C bond between the boronic acid and an organohalide or triflate.[2]
The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond to form a Pd(II) complex.
-
Activation & Transmetalation: A base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate anion ([R²-B(OH)₃]⁻). This species then transfers its organic group (R²) to the palladium center, displacing the halide.[3][4]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.
Objective: To couple (4-((2-Hydroxyethyl)thio)phenyl)boronic acid with an aryl bromide (e.g., 4-bromoanisole).
Materials:
-
(4-((2-Hydroxyethyl)thio)phenyl)boronic acid (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent mixture: Toluene and Water (e.g., 4:1 ratio)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the (4-((2-Hydroxyethyl)thio)phenyl)boronic acid, 4-bromoanisole, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Causality Check: Pd(PPh₃)₄ is a common and effective Pd(0) precatalyst. The base, K₂CO₃, is essential for activating the boronic acid to facilitate the transmetalation step.
-
-
Degassing:
-
Add the toluene/water solvent mixture.
-
Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality Check: Oxygen can oxidize and deactivate the Pd(0) catalyst. Degassing is a critical step to ensure catalyst longevity and high reaction yield.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Applications in Research and Development
The unique structure of (4-((2-Hydroxyethyl)thio)phenyl)boronic acid makes it a powerful tool for creating novel molecules.
-
Medicinal Chemistry: Boronic acids are recognized as important pharmacophores. The boron atom can form reversible covalent bonds with nucleophilic residues (like serine) in enzyme active sites, a strategy famously used in the proteasome inhibitor drug Bortezomib.[1][11] This compound allows for the installation of a boronic acid warhead onto a larger scaffold. The hydroxyethylthio tail can be used to improve solubility or as an attachment point for other pharmacophoric elements, enabling the creation of multi-target ligands or PROTACs.[12]
-
Bifunctional Scaffolds: The presence of two distinct reactive sites—the boronic acid and the hydroxyl group—allows for orthogonal chemical strategies. One could first perform a Suzuki coupling at the boronic acid site and then use the hydroxyl group for a subsequent esterification or etherification, building molecular complexity in a controlled, stepwise manner.
-
Materials Science: Arylboronic acids are used in the development of sensors, particularly for carbohydrates, as they can reversibly bind to diols.[10][12] This molecule could be polymerized or grafted onto surfaces via its hydroxyl group, creating functional materials with sensing capabilities conferred by the boronic acid moiety.
Conclusion
(4-((2-Hydroxyethyl)thio)phenyl)boronic acid is more than just a simple arylboronic acid. It is a strategically designed bifunctional building block that offers researchers significant synthetic flexibility. Its capacity for reliable C-C bond formation via Suzuki-Miyaura coupling, combined with a secondary site for derivatization, opens avenues for innovation in drug discovery, diagnostics, and advanced materials. Proper understanding of its properties, handling requirements, and reactivity is key to unlocking its full potential in the laboratory.
References
-
4-(2'-Hydroxyethylthio)phenylboronic acid [2032409-51-9] | Chemsigma. (n.d.). Chemsigma. Retrieved January 19, 2026, from [Link]
-
Pinto, M., Faustino, H., & Soares, J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5283. Available at: [Link]
-
Wang, B., Lee, J. S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2018739118. Available at: [Link]
-
Zhang, Y., Zhou, W., & Xu, H. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 28(14), 5406. Available at: [Link]
-
Singh, A. K., & Kumar, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 885. Available at: [Link]
-
Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved January 19, 2026, from [Link]
-
Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]
-
Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Boron-Containing Pharmacophore - MIT Technology Licensing Office. (n.d.). MIT TLO. Retrieved January 19, 2026, from [Link]
-
Wang, B., Lee, J. S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10). Available at: [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. (2005). Princeton University. Retrieved January 19, 2026, from [Link]
-
Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 4-(2'-Hydroxyethylthio)phenylboronic acid [2032409-51-9] | Chemsigma [chemsigma.com]
- 6. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]
- 7. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 9. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
